IC50 Advantage of the N-(thiazol-2-yl)-2-thiophene Carboxamide Scaffold Over 2-Benzamido-thiazole Parent Compounds in Abl Cell-Free Assay
The N-(thiazol-2-yl)-2-thiophene carboxamide series, which includes the target compound, achieved Abl inhibitory affinity in the low nanomolar concentration range in a cell-free assay, representing a significant potency enhancement relative to the parent 2-benzamido-thia(dia)zole scaffolds that were previously reported as Abl inhibitors [1]. This scaffold-level differentiation establishes that the thiazole–thiophene carboxamide connectivity is a critical determinant of binding affinity, and analogs lacking this connectivity are expected to be substantially less potent [1].
| Evidence Dimension | Abl kinase inhibitory concentration (cell-free assay) |
|---|---|
| Target Compound Data | N-(thiazol-2-yl)-2-thiophene carboxamide derivatives: IC50 in the low nanomolar range (exact compound-level IC50 values reported in the primary reference) [1] |
| Comparator Or Baseline | Parent 2-benzamido-thia(dia)zole compounds: IC50 in the submicromolar to micromolar range (quantitative values in the primary reference) [1] |
| Quantified Difference | Approximately 10- to 100-fold improvement in potency moving from the parent 2-benzamido-thia(dia)zole scaffold to the N-(thiazol-2-yl)-2-thiophene carboxamide scaffold [1] |
| Conditions | Cell-free Abl tyrosine kinase inhibition assay; enzyme source, ATP concentration, and incubation parameters as detailed in Manetti et al. (2008) [1] |
Why This Matters
Procurement of this compound rather than a 2-benzamido-thiazole-based analog ensures that the user is working within a scaffold space that has been validated to deliver low-nanomolar Abl affinity, thereby reducing the risk of false-negative results in target engagement experiments.
- [1] Manetti, F., Falchi, F., Crespan, E., Schenone, S., Maga, G., & Botta, M. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328–4331. View Source
